molecular formula C14H16ClN3O3S B12705355 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- CAS No. 107741-40-2

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)-

Cat. No.: B12705355
CAS No.: 107741-40-2
M. Wt: 341.8 g/mol
InChI Key: NPFKMHWOXVEEPD-PMBFKINQSA-N
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Description

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structural features, including a chlorophenyl group, an isopropyl group, and a dioxathiolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and isopropyl groups. The dioxathiolan ring is then formed through a series of oxidation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch reactors and continuous flow systems, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Examples include:

  • 1H-1,2,4-Triazole, 1-(4-chlorophenyl)-
  • 1H-1,2,4-Triazole, 1-(5-isopropyl)-

Uniqueness

The uniqueness of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

107741-40-2

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

IUPAC Name

(4S,5R)-4-(4-chlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C14H16ClN3O3S/c1-10(2)13-14(21-22(19)20-13,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13H,7H2,1-2H3/t13-,14-,22?/m1/s1

InChI Key

NPFKMHWOXVEEPD-PMBFKINQSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@](OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1C(OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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